Deoxy Risedronic Acid is derived from Risedronic Acid, which is synthesized through a series of chemical reactions involving phosphorus-containing compounds. It falls under the category of small molecules and is recognized for its structural similarity to other bisphosphonates. The chemical formula for Deoxy Risedronic Acid is with a molecular weight of approximately 283.11 g/mol .
The synthesis of Deoxy Risedronic Acid typically involves modifications to the existing synthetic pathways used for Risedronic Acid. The general approach includes:
Specific patents detail methods for synthesizing various bisphosphonates, including modifications that could lead to Deoxy Risedronic Acid .
Deoxy Risedronic Acid shares a structural framework with Risedronic Acid but differs in certain functional groups that influence its biological activity. The molecular structure can be described as follows:
The molecular geometry can be visualized using computational modeling techniques, which help predict its behavior in biological systems.
Deoxy Risedronic Acid participates in various chemical reactions typical of bisphosphonates:
These reactions are essential for determining the drug's efficacy and safety profile.
The mechanism by which Deoxy Risedronic Acid exerts its effects is closely related to that of Risedronic Acid:
This mechanism highlights the importance of bisphosphonates in managing conditions characterized by excessive bone loss.
Deoxy Risedronic Acid exhibits several notable physical and chemical properties:
Understanding these properties is crucial for formulating effective drug delivery systems.
Deoxy Risedronic Acid has potential applications in various scientific fields:
Deoxy risedronic acid (systematic name: (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid) has the molecular formula C₇H₁₁NO₆P₂ and a molecular weight of 267.11 g/mol [8] [9]. Its atomic composition comprises:
The structure features a pyridine ring linked to a bisphosphonate moiety via an ethylidene bridge (–CH₂–). Unlike risedronic acid (C₇H₁₁NO₇P₂), deoxy risedronic acid lacks one oxygen atom, indicating the absence of a hydroxyl group in its phosphonate chains [5] [8].
Table 1: Atomic Composition of Deoxy Risedronic Acid
Element | Atom Count | Mass Contribution (%) | Bonding Role |
---|---|---|---|
Carbon | 7 | 31.46 | Pyridine ring, ethylidene bridge |
Hydrogen | 11 | 4.16 | C–H bonds in backbone |
Nitrogen | 1 | 5.24 | Heterocyclic ring position |
Oxygen | 6 | 35.94 | P=O and P–OH groups |
Phosphorus | 2 | 23.20 | Bisphosphonate core |
The SMILES notation for deoxy risedronic acid is OP(O)(=O)C(CC1=CN=CC=C1)P(O)(O)=O
[9], which decodes as:
C(C)
) connected to: C1=CN=CC=C1
) P(O)(O)=O
) The InChIKey KZMOFWIRXNQJET-UHFFFAOYSA-N
confirms its stereochemical simplicity, indicating an achiral molecule with no defined stereocenters or E/Z isomerism [8] [9]. Computational models predict a collision cross-section (CCS) of 160.3 Ų for the [M+H]+ adduct, reflecting a compact conformation stabilized by:
3D conformational analysis reveals that the bisphosphonate groups adopt a staggered orientation relative to the pyridine plane, minimizing steric clashes and enabling chelation of divalent cations (e.g., Ca²⁺) [7].
Deoxy risedronic acid is structurally distinguished from risedronic acid by the absence of a hydroxyl group on the phosphonate chain:
This difference reduces hydrogen-bonding capacity and alters electronic distribution:
Table 2: Structural Comparison with Risedronic Acid
Property | Deoxy Risedronic Acid | Risedronic Acid | Functional Impact |
---|---|---|---|
Molecular formula | C₇H₁₁NO₆P₂ | C₇H₁₁NO₇P₂ | Mass difference: 16 Da (oxygen deficit) |
Key functional groups | –CH₂–P₂ (methylene bisphosphonate) | –C(OH)(P₂) (hydroxy bisphosphonate) | Altered chelation capacity |
Phosphorus oxidation state | +3 (pyrophosphate-like) | +5 (phosphate-like) | Redox stability differences |
Hydrogen bond donors | 4 (P–OH ×4) | 5 (P–OH ×4 + C–OH) | Reduced solvation energy |
X-ray diffraction (XRD) studies of risedronate composites indicate that deoxy risedronic acid exists in amorphous forms when complexed with bioactive glasses or bile acids. Powder patterns show broad halos at 2θ = 15°–35°, contrasting with crystalline risedronic acid’s sharp peaks [3] [7].
Solid-state NMR reveals key spectroscopic signatures:
Table 3: Spectroscopic Signatures of Functional Groups
Functional Group | FT-IR Absorbance (cm⁻¹) | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
---|---|---|---|
Pyridine ring | 1590 (C=N stretch) | 8.5–9.0 (H-2, H-6) | 150 (C-2), 140 (C-3) |
P=O | 1150–1250 | – | – |
P–OH | 950–1050 | 6.8 (broad) | – |
–CH₂– (ethylidene) | 2920 (C–H stretch) | 2.5 (t) | 40 |
FT-IR spectroscopy further confirms the structure through:
No hydrate or solvate crystalline forms have been reported, consistent with its role as a synthetic intermediate rather than a therapeutic agent [2] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4